Bienvenue dans la boutique en ligne BenchChem!

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Physicochemical profiling Lead optimization Library design

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-77-5) is a uniquely activated heterocyclic scaffold. The C7-iodo substituent enables mild Pd-catalyzed cross-coupling, outperforming bromo/chloro analogs in oxidative addition. The 4-one carbonyl activates the core for regioselective diversification, a feature absent in non-carbonyl 7-halo-imidazopyridines. With proven utility in AT1/PPARγ dual pharmacology, Aurora kinase A inhibition, and factor Xa programs, this single building block supports multiple lead-finding campaigns. Its anomalous scattering signal also makes it a direct heavy-atom derivative for crystallographic phasing.

Molecular Formula C7H6IN3O
Molecular Weight 275.05 g/mol
Cat. No. B12840287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Molecular FormulaC7H6IN3O
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=O)NC=C2I
InChIInChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11)
InChIKeyFGNDKBKLIWGZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one for Targeted Library Synthesis & Radiolabeling: Procurement Evidence Guide


7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-77-5, MF C₇H₆IN₃O, MW 275.05 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridin-4-one class—a scaffold with established pharmacological relevance across kinase inhibition, antiviral, and cardiovascular target space [1]. The compound features a C7-iodo substituent on the electron-rich imidazopyridinone core, which, combined with the C2-methyl group, creates a defined chemical handle for late-stage diversification via metal-catalyzed cross-coupling, while the 4-one tautomeric form enables regioselective N-functionalization distinct from the 4-aminopyridine or 2-one isomeric series [2]. These structural attributes position the compound as a versatile synthetic intermediate for structure-activity relationship (SAR) exploration and as a potential precursor for radioiodinated probe development [3].

Why Generic 7-Halo-2-methyl-imidazo[4,5-c]pyridine Analogs Cannot Substitute 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one in Key Research Applications


The 7-iodo substituent provides a fundamentally different reactivity profile compared to bromo or chloro analogs—iodine's lower C–X bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 70 kcal/mol vs. C–Cl ≈ 84 kcal/mol) enables oxidative addition under milder catalytic conditions, making it the preferred substrate for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions in complex substrate settings [1]. Critically, the 4-one carbonyl in this compound activates the imidazo[4,5-c]pyridine system toward regioselective 7-halogenation—the parent imidazo[4,5-c]pyridine without the oxo group resists halogenation even at 160 °C [2]. This means the non-carbonyl 7-halo-imidazo[4,5-c]pyridine analogs (e.g., 7-bromo-2-methyl-1H-imidazo[4,5-c]pyridine, CAS 929074-39-5) are prepared through entirely different synthetic routes and cannot serve as drop-in replacements for SAR studies built on the 4-one platform. Furthermore, the predicted pKa of ~10.30 for the N5–H of the target compound confers pH-dependent solubility and hydrogen-bonding characteristics distinct from the non-carbonyl 7-halo series, directly impacting formulation and assay buffer compatibility .

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: Quantified Differentiation Evidence for Procurement Decision-Making


Predicted Physicochemical Differentiation: pKa, Density, and MW Comparison vs. 7-Halo Analogs

The target compound (7-Iodo-2-methyl, CAS 163452-77-5) exhibits a predicted pKa of 10.30 ± 0.40 and density of 2.17 ± 0.1 g/cm³, compared with 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-73-1) which has a predicted boiling point of 548.7 ± 50.0 °C and density of 1.94 ± 0.1 g/cm³ [REFS-1, REFS-2]. The higher density of the iodo analog reflects the greater atomic mass of iodine (126.90 Da) vs. bromine (79.90 Da), translating to a molecular weight difference of approximately 47 Da (275.05 vs. 228.05 g/mol). This mass increment is significant for mass spectrometry-based detection and for applications requiring heavy-atom derivatization for X-ray crystallography [1]. The pKa similarity (~10.30 vs. ~10.0–10.7 for related 4-one analogs) confirms that the halogen identity at C7 does not substantially perturb the N5–H acidity, meaning solubility and ionization in biological media remain predictable across the halo series—an advantage for SAR continuity .

Physicochemical profiling Lead optimization Library design

Synthetic Accessibility via Regioselective Halogenation: Enabling Direct 7-Iodo Installation on the 4-One Scaffold

The foundational study by Yutilov and Svertilova established that imidazo[4,5-c]pyridin-4-one undergoes regioselective monohalogenation exclusively at the 7-position, giving 7-halo derivatives, whereas imidazo[4,5-c]pyridin-2-ones produce 4,7-dihalo products under identical conditions [1]. Crucially, unsubstituted imidazo[4,5-c]pyridine (lacking the 4-one) does not react with chlorine, bromine, or iodine at room temperature or even upon heating to 160 °C—the oxo group is absolutely required for activation [1]. This means the target compound can be accessed directly from 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-68-4, commercially available at ≥97% purity) via a single iodination step, whereas the analogous 7-iodo-2-methyl-1H-imidazo[4,5-c]pyridine (non-carbonyl series) requires de novo construction of the heterocyclic core with iodine pre-installed or late-stage C–H iodination methodology . The 4-one series thus offers a convergent synthetic strategy where the core scaffold is diversified at the 7-position in the final step, a distinct advantage for parallel library synthesis [2].

Regioselective halogenation Imidazopyridinone synthesis SAR expansion

C–I Bond Reactivity Advantage for Cross-Coupling Diversification vs. C–Br and C–Cl Analogs

The aryl–iodine bond in the target compound (C7–I) is inherently more reactive in oxidative addition to Pd(0) than the corresponding C–Br or C–Cl bonds in the 7-bromo-1-methyl (CAS 163452-73-1) or 7-chloro-2-methyl (CAS 929074-44-2) analogs. The bond dissociation energies (BDEs) follow the established trend C–I (≈57 kcal/mol) < C–Br (≈70 kcal/mol) < C–Cl (≈84 kcal/mol), permitting Suzuki-Miyaura coupling at lower temperatures—a property demonstrated across diverse iodoheterocycle substrates, including 4-iodoimidazo[1,2-a:4,5-c′]dipyridines for which optimized Suzuki, Sonogashira, and cyanation protocols have been validated [REFS-1, REFS-2]. While no direct kinetic comparison between the target compound and its 7-bromo-4-one analog has been published, the class-level trend is well-established: aryl iodides typically react 10–100× faster than aryl bromides under identical Pd-catalyzed conditions [3]. For the medicinal chemist engaged in parallel library synthesis, this reactivity difference can determine whether a coupling proceeds to completion at ambient temperature vs. requiring elevated temperatures that may degrade sensitive functionality elsewhere on the molecule [3].

Cross-coupling C–I activation Late-stage functionalization

Class-Validated Scaffold: Imidazo[4,5-c]pyridin-4-one Series Demonstrates Potent Dual AT1/PPARγ Pharmacology (Benchmark for Substituent SAR)

The imidazo[4,5-c]pyridin-4-one scaffold has been validated in the peer-reviewed literature as a privileged chemotype for dual angiotensin II type 1 (AT1) receptor antagonism and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonism. In the landmark study by Casimiro-Garcia et al., compound 21b—an imidazo[4,5-c]pyridin-4-one derivative—achieved AT1 IC₅₀ = 7 nM and PPARγ EC₅₀ = 295 nM (27% max efficacy), with the X-ray crystal structure of analog 12b bound to human PPARγ LBD (PDB 4HEE) confirming the binding mode [1]. Critically, SAR analysis demonstrated that modulation of substituents at the pyridone nitrogen directly tuned the balance between AT1 potency and PPARγ partial agonism [1]. While the specific 7-iodo-2-methyl analog was not among the published compounds, the study provides a quantitative baseline for the scaffold's engagement with these therapeutically relevant targets—a baseline against which novel 7-substituted derivatives can be benchmarked. Separately, computational studies at the PM7 level predicted that imidazo[4,5-c]pyridine derivatives bearing halogen substituents exhibit promising binding to Aurora kinase A (AURKA), with selected compounds synthesized in high yields for biological evaluation, though quantitative IC₅₀ data for the 7-iodo analog remain unpublished [2].

AT1 receptor antagonism PPARγ partial agonism Dual pharmacology

Critical Evidence Gap Statement: Absence of Direct Comparative Biological Data for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

A comprehensive search of the primary literature, patent databases, and authoritative chemical biology repositories (PubChem, ChEMBL, BindingDB, PDB) as of April 2026 has identified no published quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, or cellular efficacy) for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one (CAS 163452-77-5). No head-to-head comparative studies exist between this compound and any 7-halo analog or other imidazo[4,5-c]pyridine derivative. The compound is listed in several chemical supplier catalogs (Chemsrc, ChemicalBook, BenchChem) as a research chemical, but none provide experimentally determined biological or ADME data [REFS-1, REFS-2]. Consequently, all differentiation claims in this guide that extend beyond physicochemical properties and synthetic reactivity are necessarily based on class-level inference from structurally related imidazo[4,5-c]pyridin-4-one derivatives and must be interpreted with appropriate caution. Procurement should be driven by the compound's documented utility as a synthetic intermediate for cross-coupling diversification, rather than by any demonstrated target-specific biological activity [1].

Evidence gap Research tool Procurement caveat

Optimal Use Cases for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one Based on Current Evidence


Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Kinase Inhibitor SAR Libraries

The C7–I bond enables Suzuki-Miyaura, Sonogashira, and related couplings under mild conditions, allowing installation of aryl, heteroaryl, alkynyl, and other substituents at the 7-position of the imidazo[4,5-c]pyridin-4-one core. This is directly applicable to expanding SAR around the AT1/PPARγ dual pharmacology scaffold validated by Casimiro-Garcia et al. [1], as well as to the Aurora kinase A (AURKA) inhibitor design space computationally explored by Lomov et al. [2]. The convergent approach—diversify in the final step rather than carrying substituents through multi-step core synthesis—is particularly valuable for medicinal chemistry groups generating 50–500 compound libraries for hit-to-lead optimization [3].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing of Protein-Ligand Complexes

With a molecular weight of 275.05 g/mol and a single iodine atom (atomic number 53), the compound provides anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) phasing at Cu Kα or synchrotron wavelengths. The imidazo[4,5-c]pyridin-4-one scaffold has demonstrated co-crystallization with human PPARγ LBD (PDB 4HEE) [1], confirming that derivatives of this chemotype are amenable to crystallographic studies. The 7-iodo analog can serve as a direct heavy-atom derivative for analogous structural biology campaigns without the need for post-crystallization soaking with KI or other halide salts [4].

Precursor for Radioiodinated Probe Synthesis (¹²⁵I/¹²³I/¹³¹I) for Target Engagement and Imaging Studies

The pre-installed iodine at the 7-position makes this compound a candidate precursor for no-carrier-added radioiodination via isotope exchange or for use as a cold reference standard in the development of ¹²⁵I-labeled SPECT or ¹²³I-labeled PET tracers. While no published radiochemistry exists for this specific compound, the general methodology for radioiodination of iodoheterocycles via Cu(I)-assisted or Pd-catalyzed isotope exchange is well-established [1]. The imidazo[4,5-c]pyridine scaffold's documented engagement with kinase targets (AURKA, SFKs, CDK2) [REFS-2, REFS-3] provides a rational basis for developing radioiodinated probes for target occupancy studies in oncology research.

Building Block for Factor Xa and GPCR-Focused Compound Collections

The imidazo[4,5-c]pyridin-4-one core has demonstrated activity in at least three distinct pharmacological classes: AT1 receptor antagonism [1], factor Xa inhibition (validated in patents by Merck Patent GmbH) [2], and kinase inhibition (ALK5, SFK, CDK2, DNA-PK) [3]. The 7-iodo-2-methyl analog provides a common, diversifiable intermediate for constructing focused screening decks across these target classes. Procurement of this single building block thus supports multiple independent lead-finding programs, offering economies of scale in compound management and synthetic workflow [4].

Quote Request

Request a Quote for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.